N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cinnamamide
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Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It has a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The structure of pyrazole is a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The exact structure of “N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cinnamamide” would require more specific information or computational chemistry methods to determine.Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific reactions involving “this compound” would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For pyrazoles, these properties can vary widely depending on the specific substituents attached to the pyrazole ring .Scientific Research Applications
Reaction Mechanisms and Synthesis
- Ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates react with thiourea in dimethylformamide, involving ANRORC rearrangement followed by N-formylation, to give N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, showcasing the complex reaction mechanisms these compounds can undergo (Ledenyova et al., 2018).
Antimicrobial Activity
- Amido linked bis heterocycles, including pyrrolyl/pyrazolyl-oxazoles, thiazoles, and imidazoles, were synthesized from cinnamamide derivatives and showed antimicrobial activity. The chlorosubstituted imidazolyl cinnamamide derivative displayed strong antibacterial activity against Bacillus subtilis and antifungal activity against Penicillium chrysogenum, indicating the potential of these compounds for antimicrobial applications (Padmavathi et al., 2011).
Luminescence Enhancement
- The use of N,N-Dimethylformamide (DMF) as a drying control chemical additive in spray pyrolysis enhanced the photoluminescence intensity and morphology of Y2O3:Eu particles. This illustrates how modifications in the synthesis process can significantly improve the luminous properties of materials, relevant for applications in lighting and display technologies (Jung et al., 2008).
Anticancer Activity
- Novel synthesis techniques for pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase agents, highlighting the potential of these compounds in developing new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).
Molecular Interaction Studies
- Ethyl p-(dimethylamino)cinnamate (EDAC) was utilized as a fluorescence probe to monitor the interaction between bovine serum albumin (BSA) and sodium dodecyl sulfate (SDS), showcasing the application of chemically similar compounds in studying protein-surfactant interactions (Das et al., 1997).
Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system it interacts with. Pyrazole-containing compounds have been found to exhibit various biological activities, high selectivities, and low toxicities , making them of interest in the development of new pesticides and other bioactive compounds .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While some pyrazole-containing compounds have been found to exhibit low toxicity , the safety and hazards of “N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cinnamamide” would need to be determined through specific testing.
Future Directions
Properties
IUPAC Name |
(E)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-13-12-15(18-19(13)2)10-11-17-16(20)9-8-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,17,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINDVCOHOKVFJI-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C)CCNC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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